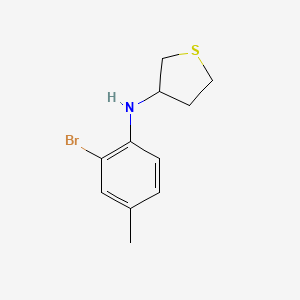
2-(2-Phenylhydrazin-1-yl)pyridine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Phenylhydrazin-1-yl)pyridine-4-carboxamide is a chemical compound with the molecular formula C₁₂H₁₂N₄O. It is known for its potential applications in various fields, including medicinal chemistry and pharmaceutical research. This compound features a pyridine ring substituted with a phenylhydrazine group and a carboxamide group, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Phenylhydrazin-1-yl)pyridine-4-carboxamide typically involves the reaction of 2-chloropyridine-4-carboxamide with phenylhydrazine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the substitution reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Phenylhydrazin-1-yl)pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The phenylhydrazine group can be oxidized to form corresponding azo compounds.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of azo compounds.
Reduction: Formation of amines.
Substitution: Formation of various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2-Phenylhydrazin-1-yl)pyridine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of potential drug candidates, particularly for its role as an intermediate in the synthesis of bioactive molecules.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Pharmaceutical Research: It serves as a building block for the development of new pharmaceuticals and therapeutic agents.
Industrial Applications: The compound can be used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(2-Phenylhydrazin-1-yl)pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The phenylhydrazine group can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. The pyridine ring can participate in π-π stacking interactions, further modulating the compound’s activity. These interactions can lead to the inhibition or activation of specific enzymes or receptors, contributing to the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.
N-(6-(4-(Pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Evaluated for its anti-tubercular activity.
Uniqueness
2-(2-Phenylhydrazin-1-yl)pyridine-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a phenylhydrazine group and a pyridine ring with a carboxamide group makes it a versatile intermediate for various synthetic and research applications.
Eigenschaften
Molekularformel |
C12H12N4O |
|---|---|
Molekulargewicht |
228.25 g/mol |
IUPAC-Name |
2-(2-phenylhydrazinyl)pyridine-4-carboxamide |
InChI |
InChI=1S/C12H12N4O/c13-12(17)9-6-7-14-11(8-9)16-15-10-4-2-1-3-5-10/h1-8,15H,(H2,13,17)(H,14,16) |
InChI-Schlüssel |
CZTAGSLOPVHZKY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NNC2=NC=CC(=C2)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{4-[Ethyl(imino)oxo-lambda6-sulfanyl]phenyl}acetic acid](/img/structure/B13218543.png)

![3-[(3,5-Dichlorophenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13218553.png)



methanol](/img/structure/B13218578.png)





![2-[(1H-Pyrazol-4-yl)amino]benzonitrile](/img/structure/B13218615.png)
![1-[(tert-Butoxy)carbonyl]-2-ethyl-4-methoxypyrrolidine-2-carboxylic acid](/img/structure/B13218630.png)
